2-(4-cyclohexylphenyl)propanal
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Overview
Description
2-(4-Cyclohexylphenyl)propanal: is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, cyclohexylbenzene is reacted with propanal in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Cyclohexylphenyl)propanoic acid.
Reduction: 2-(4-Cyclohexylphenyl)propanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Scientific Research Applications
2-(4-Cyclohexylphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenyl)propanal involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclohexylphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(4-Cyclohexylphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde group.
2-(4-Cyclohexylphenyl)acetaldehyde: Similar structure but with a shorter carbon chain.
Uniqueness
2-(4-Cyclohexylphenyl)propanal is unique due to its specific combination of a cyclohexyl group, phenyl ring, and propanal group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
51407-45-5 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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